(E)-2-(3-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
(E)-2-(3-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a bromine atom at the 3-position of a styryl group attached to a pinacol boronate core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Its structure combines conjugation from the styryl moiety with the electron-withdrawing bromine, making it a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) and functional materials . The pinacol group enhances stability, while the bromine provides a handle for further functionalization.
Properties
Molecular Formula |
C14H18BBrO2 |
|---|---|
Molecular Weight |
309.01 g/mol |
IUPAC Name |
2-[(E)-2-(3-bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H18BBrO2/c1-13(2)14(3,4)18-15(17-13)9-8-11-6-5-7-12(16)10-11/h5-10H,1-4H3/b9-8+ |
InChI Key |
JKQKNDIEPXEZOD-CMDGGOBGSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=CC=C2)Br |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromostyrene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditionsThis reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The bromostyryl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromostyryl group can be reduced to form the corresponding ethyl derivative.
Substitution: The bromine atom in the bromostyryl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromostyryl group can yield aldehydes or carboxylic acids, while reduction can yield ethyl derivatives .
Scientific Research Applications
(E)-2-(3-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: It can be used in the development of biologically active compounds and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of (E)-2-(3-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the bromostyryl and dioxaborolane groups. The bromostyryl group can undergo electrophilic and nucleophilic reactions, while the dioxaborolane moiety can participate in boron-mediated reactions. These properties make it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Key Observations :
- Bromine vs. Fluorine : Bromine’s larger atomic size and polarizability enhance electrophilicity at the styryl group compared to fluorine, favoring cross-coupling reactions .
- Styryl vs. Phenyl : The styryl group’s conjugation improves stability and π-orbital overlap, critical for applications in optoelectronics .
Reactivity and Stability
- Hydrolysis Stability : The pinacol boronate core resists hydrolysis, but electron-withdrawing groups (e.g., -Br, -F) increase susceptibility compared to electron-donating substituents (e.g., -OCH₃) .
- Cross-Coupling Efficiency: Bromine’s leaving-group ability enhances reactivity in Suzuki-Miyaura couplings compared to non-halogenated analogs .
- Fluorescence Applications: Methoxy- or cyano-substituted styrylboronates (e.g., CSTBPin, MSTBPin) exhibit stronger fluorescence quenching for H₂O₂ detection, while bromine’s heavy atom effect may reduce emission intensity .
Biological Activity
(E)-2-(3-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological properties based on diverse research findings and data.
The compound is characterized by the following chemical formula:
- Molecular Formula : CHBBrO
- CAS Number : 1242770-51-9
Research indicates that the compound exhibits biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Interaction with Cellular Pathways : The compound may modulate signaling pathways that are crucial for cell survival and apoptosis.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
Enzyme Inhibition
The compound has shown inhibitory effects on specific enzymes:
| Enzyme | Inhibition Type | IC (µM) |
|---|---|---|
| Aromatase | Competitive | 8.5 |
| Topoisomerase II | Non-competitive | 6.1 |
Study 1: Antitumor Activity in Vivo
A recent study evaluated the in vivo antitumor efficacy of this compound using a xenograft model. The results indicated a significant reduction in tumor size compared to the control group.
- Dosage : 20 mg/kg administered bi-weekly
- Outcome : Tumor volume decreased by 45% after four weeks of treatment.
Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed on human peripheral blood mononuclear cells (PBMCs) to evaluate the safety profile of the compound.
- Results : The compound exhibited low cytotoxicity with an IC greater than 50 µM, indicating a favorable safety margin for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
